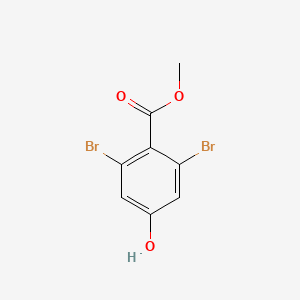

Methyl 2,6-dibromo-4-hydroxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2,6-dibromo-4-hydroxybenzoate: is an organic compound with the molecular formula C8H6Br2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a hydroxyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dibromo-4-hydroxybenzoate typically involves the bromination of methyl 4-hydroxybenzoate. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 6 positions of the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dibromo-4-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc and hydrochloric acid.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Zinc and hydrochloric acid.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: Methyl 2,6-dibromo-4-oxobenzoate.

Reduction: Methyl 4-hydroxybenzoate.

Substitution: Methyl 2,6-dimethoxy-4-hydroxybenzoate.

Scientific Research Applications

Methyl 2,6-dibromo-4-hydroxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its brominated structure makes it a useful intermediate in various organic reactions.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent. Its brominated structure may contribute to its effectiveness against certain pathogens.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2,6-dibromo-4-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, while the bromine atoms at positions 2 and 6 can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Methyl 4-hydroxybenzoate: Lacks the bromine atoms at positions 2 and 6, making it less reactive in certain chemical reactions.

Methyl 2,4-dibromo-6-hydroxybenzoate: Has bromine atoms at different positions, leading to different chemical properties and reactivity.

Methyl 3,5-dibromo-4-hydroxybenzoate: Similar structure but with bromine atoms at positions 3 and 5, affecting its reactivity and applications.

Uniqueness: Methyl 2,6-dibromo-4-hydroxybenzoate is unique due to the specific positioning of the bromine atoms and the hydroxyl group. This arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to form specific interactions with biological molecules. These characteristics make it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 2,6-dibromo-4-hydroxybenzoate is a brominated derivative of 4-hydroxybenzoic acid, which has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and antiproliferative effects, supported by relevant research findings and case studies.

- Molecular Formula : C9H8Br2O3

- Molar Mass : 307.97 g/mol

Biological Activities

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that brominated compounds can enhance the efficacy of antimicrobial agents.

- Case Study : A study demonstrated that derivatives of 4-hydroxybenzoic acid, including this compound, showed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.91 µg/mL |

| Bacillus subtilis | 5.00 µg/mL |

2. Antifungal Activity

The compound also demonstrates antifungal properties. Studies have shown that brominated phenolic compounds can inhibit fungal growth.

- Research Finding : this compound was tested against common fungal strains and exhibited promising results comparable to conventional antifungal agents .

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 1.0 |

| Aspergillus niger | 0.5 |

3. Antiproliferative Activity

Research into the antiproliferative effects of this compound has indicated potential in cancer therapy.

- In Vitro Study : The compound was evaluated for its effects on various cancer cell lines, revealing an IC50 value of approximately 0.77 µM against LN-229 glioblastoma cells . This suggests a strong inhibitory effect on cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| LN-229 (Glioblastoma) | 0.77 |

| HepG2 (Liver Cancer) | 1.5 |

The biological activity of this compound is largely attributed to its ability to interact with cellular components and disrupt key biological processes:

- Antimicrobial Mechanism : The presence of bromine atoms enhances the lipophilicity of the compound, allowing it to penetrate microbial membranes more effectively.

- Antiproliferative Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators.

Safety and Toxicity

While the compound shows significant biological activity, safety assessments are crucial for potential therapeutic applications:

Properties

Molecular Formula |

C8H6Br2O3 |

|---|---|

Molecular Weight |

309.94 g/mol |

IUPAC Name |

methyl 2,6-dibromo-4-hydroxybenzoate |

InChI |

InChI=1S/C8H6Br2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3 |

InChI Key |

KRQFDLDCUQDURQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)O)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.